![molecular formula C23H28N4O6S3 B2728714 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-91-7](/img/structure/B2728714.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H28N4O6S3 and its molecular weight is 552.68. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One study introduces a new zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibits high singlet oxygen quantum yield, making it highly applicable for photodynamic therapy (PDT) in cancer treatment. Its remarkable properties as a photosensitizer, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, demonstrate its potential for Type II photodynamic therapy mechanisms aimed at treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another study focuses on synthesizing a new class of benzamide derivatives, evaluated for their antimicrobial efficacy. Significant antibacterial and antifungal activities were observed in specific derivatives, showcasing the utility of these compounds in developing new antimicrobial agents (Priya et al., 2006).
Anti-inflammatory and Analgesic Agents
Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has shown promising results. These compounds were found to inhibit COX-1/COX-2, displaying significant analgesic and anti-inflammatory activities. Their high COX-2 selectivity and inhibition of edema indicate their potential as effective treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research
The total synthesis of the thiopeptide antibiotic amythiamicin D, a compound with reported activity against MRSA and malaria, was accomplished through a biosynthesis-inspired hetero-Diels-Alder route. This synthetic pathway highlights the complex chemistry involved in developing new antibiotics and the potential for thiopeptide compounds in cancer research and treatment (Hughes et al., 2005).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S3/c1-33-15-14-27-20-11-10-19(35(24,29)30)16-21(20)34-23(27)25-22(28)17-6-8-18(9-7-17)36(31,32)26-12-4-2-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJCUXTGAIWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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